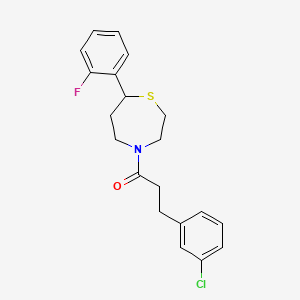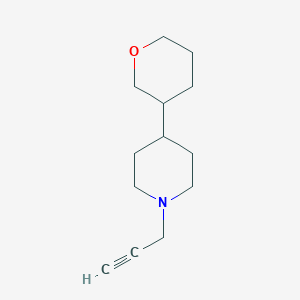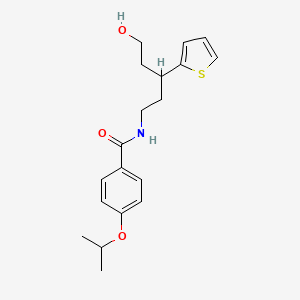
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name, common names, and CAS number.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, reactivity, and types of reactions the compound can undergo.科学研究应用
Thiophene Derivatives in Scientific Research
Thiophene derivatives, like the one mentioned, have been studied for their potential in various applications, including pharmaceuticals due to their structural similarity to peptides. Research on thiophene analogues has focused on evaluating their chemical and biological properties, such as potential carcinogenicity. For instance, studies on thiophene analogues of known carcinogens have explored their synthetic preparation and evaluated their biological activities, including carcinogenic potential in vitro, to understand better how structural changes affect their biological interactions and potential risks (Ashby, Styles, Anderson, & Paton, 1978).
Pharmacological and Toxicological Evaluations
Research involving pharmacological and toxicological evaluations of compounds provides insight into their safety profiles and potential therapeutic applications. For example, studies on advanced oxidation processes (AOPs) for degrading pharmaceutical compounds in water highlight the importance of understanding both the degradation pathways and the potential toxicity of by-products. Such research contributes to environmental safety and pharmaceutical development by ensuring compounds and their degradation products do not pose a risk to human health or the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Methods in Research
The development and application of analytical methods to study compounds are crucial in scientific research. For example, reviews of antioxidant activity measurement techniques provide essential insights into evaluating compounds' potential health benefits. Such methods are vital in research and development for pharmaceuticals, food science, and environmental studies, as they help characterize compounds' biochemical properties and activities (Munteanu & Apetrei, 2021).
安全和危害
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)23-17-7-5-16(6-8-17)19(22)20-11-9-15(10-12-21)18-4-3-13-24-18/h3-8,13-15,21H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZDKOFTVMIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

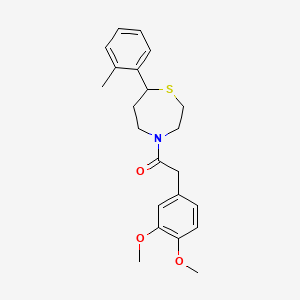
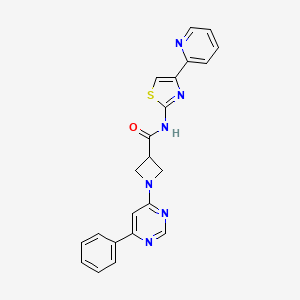
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
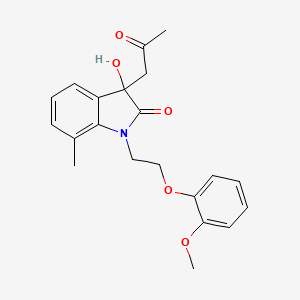
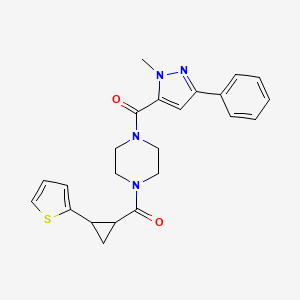
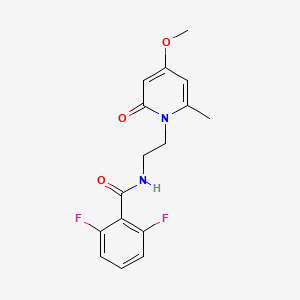

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
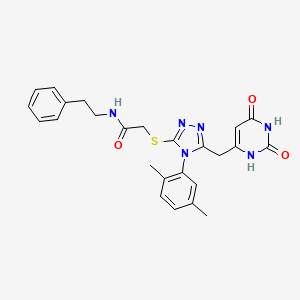
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
